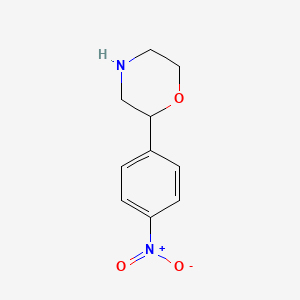
2-(4-Nitrophenyl)morpholine
Descripción general
Descripción
“2-(4-Nitrophenyl)morpholine” is a chemical compound with the molecular formula C10H12N2O3 . It is also known by other names such as “4-(4-Nitrophenyl)morpholine” and "Morpholine, 4-(4-nitrophenyl)-" .
Synthesis Analysis
The synthesis of “2-(4-Nitrophenyl)morpholine” involves various chemical reactions. For instance, one method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the reaction of 2-bromo-1-fluoro-4-nitrobenzene with morpholine in N,N-dimethylformamide.Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)morpholine” is characterized by a morpholine ring attached to a nitrophenyl group . The average mass of the molecule is 208.214 Da and the monoisotopic mass is 208.084793 Da .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenyl)morpholine” are complex and can involve various intermediates and catalysts. For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .Physical And Chemical Properties Analysis
“2-(4-Nitrophenyl)morpholine” is a yellow solid with a molecular weight of 208.219 g/mol . It has a boiling point of 516.8±45.0 °C and a density of 1.397 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Medicinal Chemistry Precursor
2-(4-Nitrophenyl)morpholine: is widely used as a precursor in medicinal chemistry. It’s instrumental in synthesizing compounds for various therapeutic areas, including:
- Antidiabetic Drugs : It serves as a building block for drugs that manage diabetes .
- Antimigraine Medications : It contributes to the development of treatments for migraine relief .
- Kinase Inhibitors : These are crucial for cancer therapy and other diseases where kinase activity is dysregulated .
- Reverse Transcriptase Inhibitors : Important for antiviral therapies, particularly in HIV treatment .
- Antibiotics : It aids in creating new antibiotics to combat resistant bacterial strains .
- Antifungal Agents : Plays a role in developing treatments against fungal infections .
- Antimycobacterial Agents : Used in the treatment of mycobacterial infections, such as tuberculosis .
Catalytic Reduction Agent
In environmental chemistry, 2-(4-Nitrophenyl)morpholine is used in the catalytic degradation of dyes and pollutants. Modified nanotubes with gold nanoparticles can efficiently degrade phenothiazine dyes and reduce 2-(4-Nitrophenyl)morpholine to 4-morpholinoaniline, a cleaner process without harmful by-products .
Magnetic Resonance Imaging (MRI)
This compound has magnetic properties that make it useful in MRI techniques. Its structure allows for enhanced imaging capabilities, aiding in more accurate diagnostics .
X-ray Crystallography
Due to its operational chemical formula, 2-(4-Nitrophenyl)morpholine is studied in X-ray crystallography, which helps determine the atomic and molecular structure of a crystal .
Synthesis of Linezolid
It’s a key intermediate in synthesizing Linezolid, an effective pharmaceutical against Gram-positive pathogens. The continuous production of this compound has been explored using microfluidic devices for efficient manufacturing processes .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUCKOYGKLBSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501010 | |
| Record name | 2-(4-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)morpholine | |
CAS RN |
61192-65-2 | |
| Record name | 2-(4-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

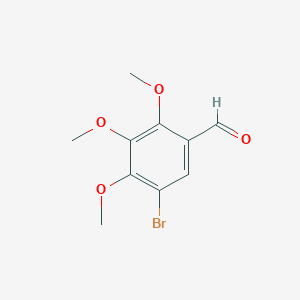
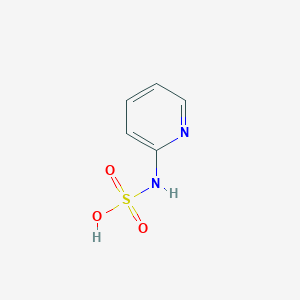
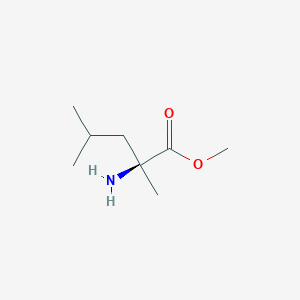
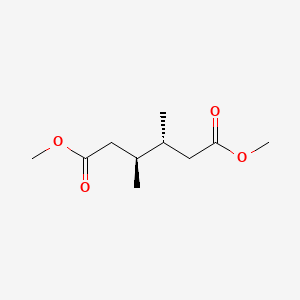

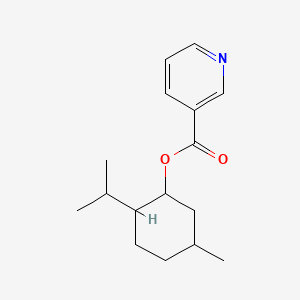

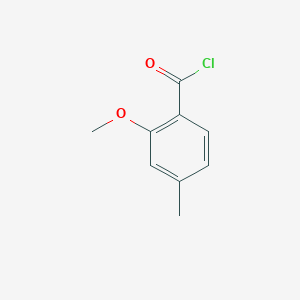
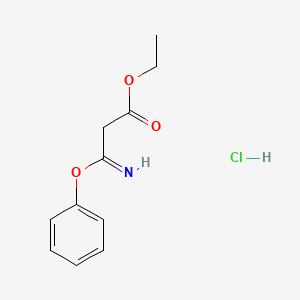
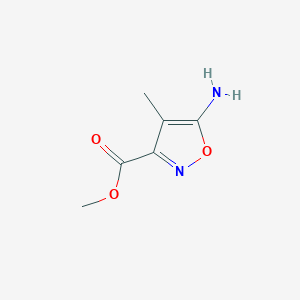
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)


